

# An In-depth Technical Guide to Methyltetrazine-PEG-DBCO (CAS 2183440-28-8)

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## Compound of Interest

Compound Name: Methyltetrazine-PEG12-DBCO

Cat. No.: B8104352

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## Abstract

This technical guide provides a comprehensive overview of the heterobifunctional linker with CAS number 2183440-28-8, identified as Methyltetrazine-PEG<sub>n</sub>-DBCO (n≈11-12). This compound is a pivotal tool in the field of bioconjugation and drug development, enabling the precise and stable connection of two distinct molecular entities through bioorthogonal chemistry. Its structure incorporates a methyltetrazine group, a dibenzocyclooctyne (DBCO) group, and a hydrophilic polyethylene glycol (PEG) spacer. This unique combination allows for two independent, high-efficiency "click" reactions: the tetrazine moiety's reaction with trans-cyclooctene (TCO) via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, and the DBCO group's reaction with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC). This guide details the compound's properties, reaction kinetics, experimental protocols, and key applications in fields such as antibody-drug conjugates (ADCs) and pre-targeted imaging.

## Core Properties and Specifications

Methyltetrazine-PEG-DBCO is a specialized chemical reagent designed for stability and high reactivity in aqueous environments. The central PEG spacer enhances water solubility and reduces potential immunogenicity of the resulting conjugate.<sup>[1]</sup>

Property	Value	Reference
CAS Number	2183440-28-8	[2][3]
Synonyms	Methyltetrazine-PEG11-DBCO, Methyltetrazine-PEG12-DBCO	[2][3]
Molecular Formula	C <sub>52</sub> H <sub>70</sub> N <sub>6</sub> O <sub>14</sub>	[1]
Molecular Weight	~1003.14 g/mol	[1]
Appearance	Red solid/foam	[4]
Purity	Typically ≥95%	[2]
Solubility	Soluble in DMSO, DMF, DCM, THF, Acetonitrile	[4][5]
Storage Conditions	Store at -20°C, desiccated and protected from light	[4][5]

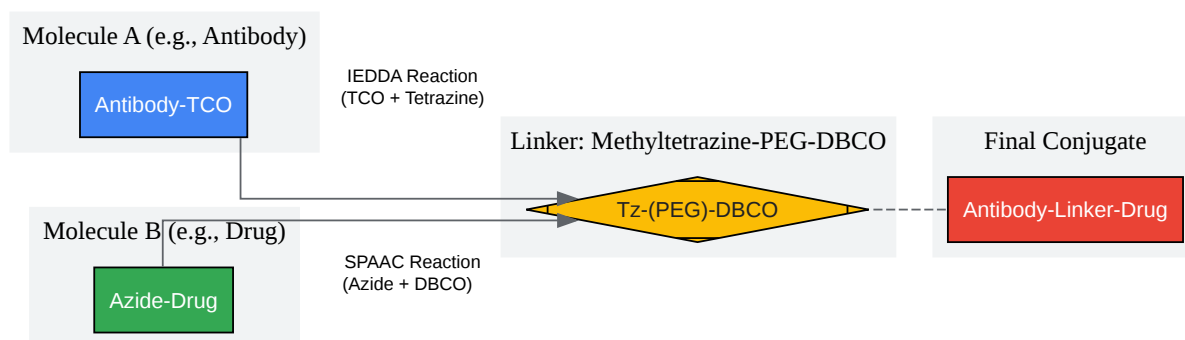
## Mechanism of Action: Dual Bioorthogonal Ligation

The core utility of Methyltetrazine-PEG-DBCO lies in its ability to serve as a molecular bridge, connecting two different molecules of interest (e.g., an antibody and a therapeutic payload) in a specific and controlled manner. This is achieved through two independent and mutually orthogonal click chemistry reactions.[6][7]

- **Tetrazine Ligation (IEDDA):** The methyltetrazine ring reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is exceptionally fast and proceeds without the need for a catalyst, forming a stable dihydropyridazine bond and releasing nitrogen gas as the only byproduct.[8]
- **DBCO Ligation (SPAAC):** The dibenzocyclooctyne (DBCO) group reacts with an azide (-N<sub>3</sub>) functional group via a Strain-Promoted Alkyne-Azide Cycloaddition. This copper-free click reaction is highly specific, biocompatible, and forms a stable triazole linkage.[9][10]

The polyethylene glycol (PEG) chain physically separates the two reactive moieties, ensuring they do not interfere with each other and providing spatial access for large biomolecules to

react.



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Conceptual diagram of the dual ligation strategy.

## Quantitative Data: Reaction Kinetics

The efficiency of bioorthogonal reactions is defined by their second-order rate constants ( $k_2$ ). While specific kinetic data for CAS 2183440-28-8 is not readily available in peer-reviewed literature, the table below presents representative rate constants for the reaction classes it employs. These values demonstrate the high efficiency and orthogonality of the two reactions. The tetrazine-TCO ligation is significantly faster, making it ideal for reactions under highly dilute conditions.<sup>[11]</sup>

Reaction Type	Reactant Pair Example	$k_2$ ( $M^{-1}s^{-1}$ )	Conditions	Reference
Inverse-Electron-Demand Diels-Alder (IEDDA)	5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine + (E)-cyclooct-4-enol (TCO-OH)	210	37°C in PBS, pH 7.4	[11]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)	Azide-PEG4-acid + DBCO-PEG4-acid	$2.1 \pm 0.2$	37°C in PBS, pH 7.4	[11]
Potential Cross-Reactivity	[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine + DBCO-PEG4-acid	$0.06 \pm 0.01$	37°C in PBS, pH 7.4	[11]

Note: The minimal cross-reactivity between tetrazine and DBCO highlights the bioorthogonal nature of the linker's two ends.

## Experimental Protocols

The following is a generalized protocol for the synthesis of an antibody-drug conjugate (ADC) using Methyltetrazine-PEG-DBCO. This protocol assumes the antibody has been functionalized with a TCO group and the drug payload with an azide group.

### Protocol: Two-Step Antibody-Drug Conjugation

Materials:

- TCO-functionalized Antibody (Molecule A) in PBS
- Azide-functionalized Drug (Molecule B) in DMSO

- Methyltetrazine-PEG-DBCO (Linker, CAS 2183440-28-8) dissolved in anhydrous DMSO (e.g., 10 mM stock)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Size-Exclusion Chromatography (SEC) system for purification

Procedure:

#### Step 1: Ligation of Linker to Drug (SPAAC Reaction)

- In a microcentrifuge tube, dissolve the Azide-Drug (Molecule B) in an appropriate volume of DMSO.
- Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the Methyltetrazine-PEG-DBCO stock solution to the Azide-Drug solution.
- Allow the reaction to proceed for 4-12 hours at room temperature, protected from light. The reaction progress can be monitored by LC-MS if necessary.
- The product of this step is the Drug-Linker intermediate (Drug-Azide-(triazole)-DBCO-(PEG)-Tetrazine). This intermediate can be purified or used directly in the next step if the excess linker will be removed in the final purification.

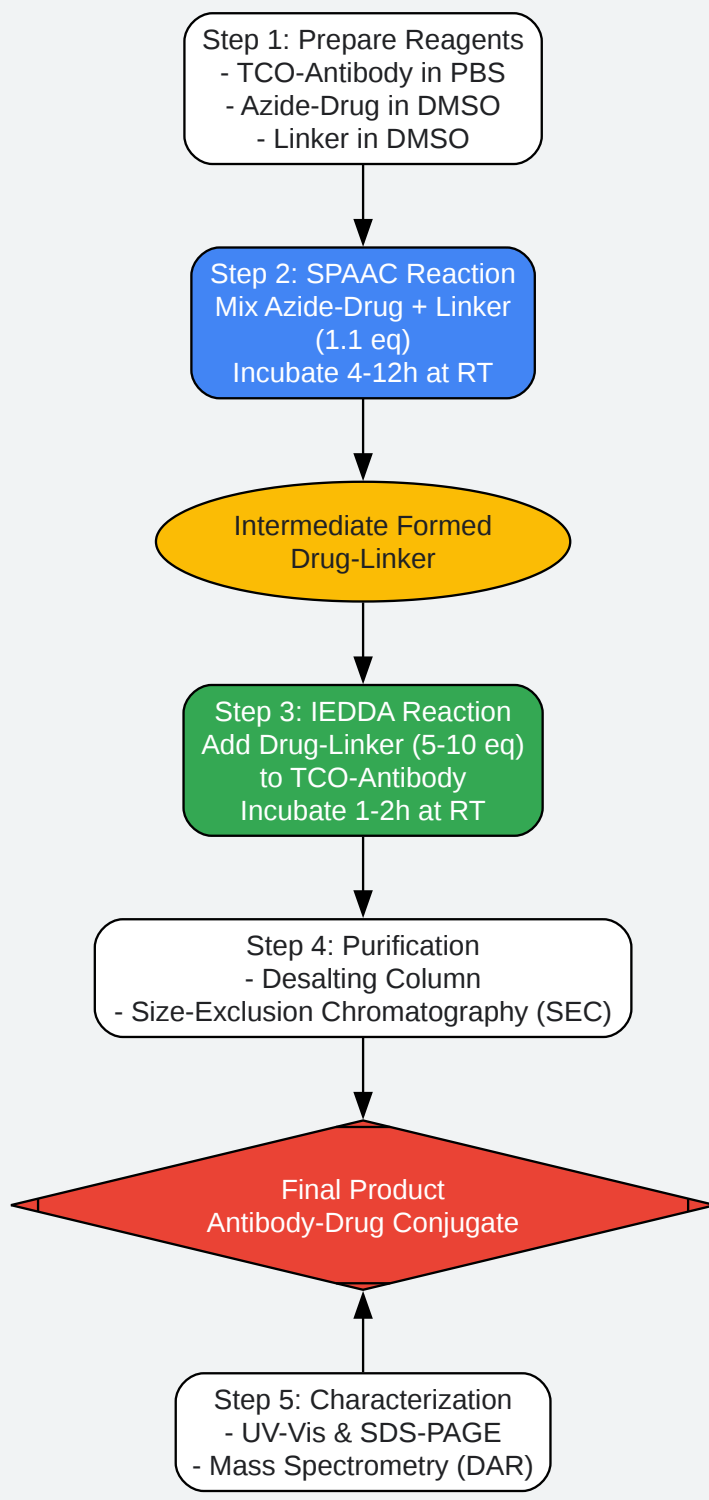
#### Step 2: Conjugation of Drug-Linker to Antibody (IEDDA Reaction)

- Prepare the TCO-Antibody (Molecule A) in cold PBS (pH 7.4).
- Add the Drug-Linker intermediate from Step 1 to the antibody solution. A typical molar ratio is 5-10 equivalents of the Drug-Linker per antibody, but this should be optimized for the desired drug-to-antibody ratio (DAR).
- Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The progress can be monitored by observing the disappearance of the tetrazine's characteristic pink/red color.
- After the reaction is complete, the resulting ADC can be purified from excess Drug-Linker and unconjugated antibody.

### Step 3: Purification

- Purify the final Antibody-Drug Conjugate using a desalting column to remove small molecules, followed by size-exclusion chromatography (SEC) to separate the conjugated antibody from any remaining unconjugated antibody.
- Characterize the final product by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and determine the final DAR.

## Experimental Workflow: Antibody-Drug Conjugation

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Workflow for ADC synthesis using the dual-linker.

## Applications in Research and Drug Development

The unique properties of Methyltetrazine-PEG-DBCO make it suitable for a range of advanced applications where precision and biocompatibility are paramount.

- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, directing the therapy specifically to cancer cells. The bifunctional nature allows for modular assembly of the ADC components.[\[8\]](#)[\[9\]](#)
- **Pre-targeted Imaging and Therapy:** In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, fast-clearing tetrazine-linked imaging agent (e.g., a PET radionuclide) or therapeutic agent is administered. The rapid in vivo click reaction concentrates the payload at the target, significantly improving the target-to-background ratio and reducing off-target toxicity.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Theranostics:** The linker can be used to create agents that combine therapeutic and diagnostic capabilities. For example, it can connect a drug to an imaging probe, allowing for real-time visualization of drug delivery and efficacy.[\[7\]](#)
- **Multi-Target Imaging:** The orthogonality of the SPAAC and IEDDA reactions allows for the simultaneous and selective labeling of two different targets within the same biological system, provided one is labeled with an azide and the other with a TCO.[\[11\]](#)

## Conclusion

Methyltetrazine-PEG-DBCO (CAS 2183440-28-8) is a powerful and versatile heterobifunctional linker that leverages the speed and specificity of two distinct bioorthogonal reactions. Its hydrophilic PEG spacer and dual reactivity make it an invaluable tool for constructing complex bioconjugates for advanced therapeutic and diagnostic applications. This guide provides the foundational technical information required for researchers to effectively incorporate this reagent into their drug development and molecular imaging workflows.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyltetrazine-PEG-DBCO (CAS 2183440-28-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8104352#cas-number-2183440-28-8-properties-and-uses>]

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